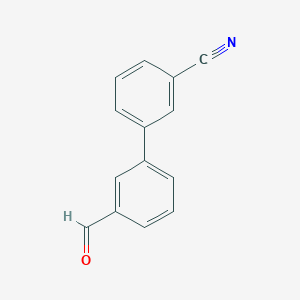

3-(3-Formylphenyl)benzonitrile

Description

3-(3-Formylphenyl)benzonitrile is a benzonitrile derivative featuring a formyl (-CHO) substituent at the meta position of the phenyl ring attached to the benzonitrile core. This compound is of significant interest in organic synthesis and materials science due to its dual functional groups: the electron-withdrawing nitrile (-CN) and the aldehyde (-CHO), which serve as reactive handles for further chemical modifications.

Properties

IUPAC Name |

3-(3-formylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIJZLBTVWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362630 | |

| Record name | 3-(3-formylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400748-29-0 | |

| Record name | 3-(3-formylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Formylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: 3-(3-Carboxyphenyl)benzonitrile.

Reduction: 3-(3-Aminophenyl)benzonitrile.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition:

Recent studies have highlighted the role of benzonitrile derivatives, including 3-(3-Formylphenyl)benzonitrile, as potential kinase inhibitors. These compounds can modulate the activity of protein kinases involved in various diseases, such as cancer and neurodegenerative disorders. The inhibition of kinases is crucial since these enzymes regulate numerous cellular processes including proliferation and survival .

2. Anticancer Activity:

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against different cancer cell lines. For instance, a study demonstrated that certain benzonitrile derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Materials Science Applications

1. Photophysical Properties:

The compound has been studied for its photophysical properties, which are essential for applications in organic electronics and photonics. Its ability to absorb light and subsequently emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging .

2. Sensor Development:

Due to its fluorescence characteristics, this compound can be utilized in the development of sensors for detecting specific ions or molecules. Its sensitivity to environmental changes allows for real-time monitoring applications in environmental science and health diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other functional groups. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the formyl carbon.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3-(3-Formylphenyl)benzonitrile with benzonitrile derivatives that share structural motifs, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Position and Electronic Effects

- 3-(Dimethylamino)benzonitrile (): The dimethylamino (-NMe₂) group is a strong electron donor, altering the electronic density of the benzonitrile core. This enhances halogen- and hydrogen-bonding interactions with haloforms (e.g., CHI₃), as evidenced by chemical shift changes in UV-Vis and NMR spectra . Contrast: Unlike this compound, the electron-donating -NMe₂ group reduces the electrophilicity of the nitrile group, limiting its utility in reactions requiring electron-deficient nitriles.

3-(2-Bromo-2-fluorovinyl)benzonitrile ():

- The bromo-fluorovinyl substituent introduces steric bulk and electron-withdrawing halogens, increasing reactivity in cross-coupling reactions. This compound is synthesized via Wittig-like reactions involving 3-formylbenzonitrile .

- Key Difference : The vinyl halide moiety enables diverse functionalization (e.g., Suzuki coupling), whereas the formyl group in this compound is more prone to nucleophilic addition.

Agrochemical Derivatives

- 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile ():

- A metabolite of the insecticide metaflumizone, this compound’s trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation. The nitrile group may contribute to binding at sodium channel targets .

- Key Difference : The formyl group in this compound is more reactive than the trifluoromethyl group, making it less stable under environmental conditions.

Biological Activity

3-(3-Formylphenyl)benzonitrile, also known by its chemical structure, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H11N

- CAS Number : 400748-29-0

- Structure : The compound consists of a benzonitrile moiety with a formyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity

This compound has been studied for various biological activities, including:

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzonitrile have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.

- A study demonstrated that this compound could inhibit the proliferation of breast cancer cells through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against several bacterial strains. It shows promising results as a potential antibacterial agent, particularly against Gram-positive bacteria .

- In vitro studies suggest that the mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition :

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : The compound's structure allows it to bind effectively to active sites of enzymes or receptors, modulating their activity. This interaction can lead to altered cellular responses, such as apoptosis in cancer cells or inhibition of bacterial growth.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, contributing to its anticancer and antimicrobial effects .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antibacterial Efficacy :

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.